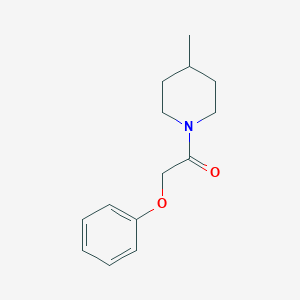
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether, also known as MPOE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPOE belongs to the class of compounds known as phenyl ethers and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is not fully understood. However, it has been suggested that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether may exert its therapeutic effects through the modulation of various signaling pathways. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to inhibit the production of pro-inflammatory cytokines and activate antioxidant enzymes. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to exhibit various biochemical and physiological effects. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been shown to reduce inflammation, oxidative stress, and apoptosis. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to enhance cognitive function and memory. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has also been shown to have analgesic properties and can alleviate pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has several advantages for lab experiments. It is easy to synthesize and can be obtained in relatively large quantities. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is also stable and can be stored for long periods of time. However, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether. One potential direction is the investigation of its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its potential use in treating inflammatory conditions such as arthritis. Further research is also needed to elucidate the mechanism of action of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether and to improve its bioavailability.
Conclusion
In conclusion, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been found to exhibit various biochemical and physiological effects and has been investigated for its potential use in treating various medical conditions. The synthesis method of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is relatively simple, and it has several advantages for lab experiments. However, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether also has some limitations, and further research is needed to fully understand its mechanism of action and improve its bioavailability.
Métodos De Síntesis
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether can be synthesized through the reaction of 4-methylpiperidine with phenyl chloroformate, followed by the addition of sodium hydride and ethyl oxalyl chloride. The resulting product is then treated with sodium methoxide to yield 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether. The synthesis process of 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has been studied for its potential use in treating various medical conditions. One study found that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has anti-inflammatory properties and can be used to alleviate symptoms of arthritis. Another study showed that 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has antioxidant properties and can protect against oxidative stress-induced damage. 2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
2-(4-Methyl-1-piperidinyl)-2-oxoethyl phenyl ether |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-(4-methylpiperidin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H19NO2/c1-12-7-9-15(10-8-12)14(16)11-17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Clave InChI |
BBBGFSWBXZMXLA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
SMILES canónico |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
